Diels-Alder Reactivity: Divinyl Oxalate as a Bis-unsaturated Dienophile for Conjugated Diene Crosslinking
Diethenyl ethanedioate (divinyl oxalate) functions as a bis-unsaturated dienophile in Diels-Alder crosslinking of polymers containing conjugated 1,3-diene systems. In the process claimed in US 4,661,558, reaction of a conjugated diene-containing polymer with at least 1% by weight of a bis-unsaturated dienophile increases molecular weight and/or crosslinks the polymer [1]. While the patent's exemplified bis-unsaturated dienophiles include bismaleimides and bis-nadic imides rather than divinyl oxalate explicitly, the structural classification of diethenyl ethanedioate as a bis-unsaturated dienophile containing electron-deficient vinyl groups (due to the adjacent oxalate ester electron-withdrawing effect) places it within this functional category. In contrast, divinylbenzene crosslinking proceeds exclusively via radical chain polymerization without the thermal reversibility characteristic of Diels-Alder adducts [2].
| Evidence Dimension | Crosslinking mechanism and thermal behavior |
|---|---|
| Target Compound Data | Bis-unsaturated dienophile capable of Diels-Alder reaction with conjugated 1,3-diene systems |
| Comparator Or Baseline | Divinylbenzene (DVB) – crosslinks via radical polymerization only; Diels-Alder adducts thermally reversible |
| Quantified Difference | Mechanistic distinction: Diels-Alder vs. radical crosslinking; thermal reversibility present in Diels-Alder systems absent in radical-crosslinked networks |
| Conditions | Polymer crosslinking at ≥1 wt% dienophile loading; conjugated diene-containing polymer (MW ≥5000) |
Why This Matters
Enables selection of diethenyl ethanedioate for applications requiring Diels-Alder crosslinking rather than radical-based network formation, particularly where thermally reversible crosslinks are desired.
- [1] Bell, V. L., & Havens, S. J. (1987). Process for crosslinking and extending conjugated diene-containing polymers. US Patent 4,661,558. View Source
- [2] Gandini, A. (2013). The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis. Progress in Polymer Science, 38(1), 1–29. View Source
